molecular formula C10H15ClN2O4S B562429 2-Amino-1-(4'-methoxy-3'-sulfonamidophenyl)-2-propanone Hydrochloride CAS No. 1076198-82-7

2-Amino-1-(4'-methoxy-3'-sulfonamidophenyl)-2-propanone Hydrochloride

Cat. No.: B562429
CAS No.: 1076198-82-7
M. Wt: 294.75
InChI Key: YRTBHJKEELYVGI-UHFFFAOYSA-N
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Description

2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride is a chemical compound known for its applications in organic synthesis. It is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a phenyl ring, along with a propanone moiety. This compound is often used in various chemical reactions due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aromatic compounds that contain the methoxy and sulfonamide groups.

    Propanone Introduction: The propanone moiety is introduced through reactions involving ketones or aldehydes, using catalysts and specific reaction conditions to ensure the correct attachment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2) are used to facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(2-aminopropanoyl)-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S.ClH/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15;/h3-6H,11H2,1-2H3,(H2,12,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTBHJKEELYVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675587
Record name 5-Alanyl-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-82-7
Record name 5-Alanyl-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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